1-(4-Methoxybenzyl)-4-methylpiperazine
Overview
Description
1-(4-Methoxybenzyl)-4-methylpiperazine is an organic compound that belongs to the piperazine family It is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of a piperazine ring, along with a methyl group on the fourth position of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzyl)-4-methylpiperazine can be synthesized through various methods. One common approach involves the reaction of 4-methoxybenzyl chloride with 4-methylpiperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The compound can be reduced to remove the methoxy group, yielding a benzyl derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydride or sodium methoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: 1-(4-Hydroxybenzyl)-4-methylpiperazine.
Reduction: 1-Benzyl-4-methylpiperazine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxybenzyl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role as a neurotransmitter modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of dopamine receptors.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-4-methylpiperazine involves its interaction with specific molecular targets. It has been shown to act as an agonist for the dopamine D2 receptor, influencing neurotransmission and potentially affecting various physiological processes. The compound’s effects are mediated through the activation of intracellular signaling pathways associated with dopamine receptor activation .
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-4-methylpiperazine can be compared with other similar compounds such as:
1-Benzyl-4-methylpiperazine: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
1-(4-Hydroxybenzyl)-4-methylpiperazine: Contains a hydroxyl group instead of a methoxy group, leading to different pharmacological properties.
1-(4-Methoxyphenyl)-4-methylpiperazine: Similar structure but with a phenyl group instead of a benzyl group, affecting its chemical and biological behavior.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of structural modifications in the piperazine family.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-methylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-7-9-15(10-8-14)11-12-3-5-13(16-2)6-4-12/h3-6H,7-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBZXMTXVNIWQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355149 | |
Record name | 1-(4-methoxybenzyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
414879-57-5 | |
Record name | 1-(4-methoxybenzyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.